Cas no 873072-38-9 (3-chloro-1-(4-methoxyphenyl)methyl-5-methyl-1H-pyrazole-4-carbaldehyde)

3-Chloro-1-(4-methoxyphenyl)methyl-5-methyl-1H-pyrazole-4-carbaldehyde is a pyrazole-based aldehyde compound with a chloro-substituted aromatic moiety and a methoxyphenylmethyl group. Its structural features, including the reactive aldehyde functionality and substituted pyrazole core, make it a versatile intermediate in organic synthesis, particularly for the development of pharmaceuticals, agrochemicals, and specialty chemicals. The presence of electron-donating and electron-withdrawing groups enhances its reactivity in condensation, cyclization, and nucleophilic addition reactions. This compound is valued for its potential in constructing heterocyclic frameworks and as a precursor for bioactive molecules. High purity and well-defined chemical properties ensure consistent performance in synthetic applications.
3-chloro-1-(4-methoxyphenyl)methyl-5-methyl-1H-pyrazole-4-carbaldehyde structure
873072-38-9 structure
Product Name:3-chloro-1-(4-methoxyphenyl)methyl-5-methyl-1H-pyrazole-4-carbaldehyde
CAS No:873072-38-9
MF:C13H13ClN2O2
MW:264.707522153854
MDL:MFCD32702912
CID:1882800
PubChem ID:155822901
Update Time:2025-06-15

3-chloro-1-(4-methoxyphenyl)methyl-5-methyl-1H-pyrazole-4-carbaldehyde Chemical and Physical Properties

Names and Identifiers

    • 1H-Pyrazole-4-carboxaldehyde,3-chloro-1-[(4-methoxyphenyl)methyl]-5-methyl-
    • 3-chloro-1-(4-methoxyphenyl)methyl-5-methyl-1H-pyrazole-4-carbaldehyde
    • 3-chloro-1-[(4-methoxyphenyl)methyl]-5-methyl-1H-pyrazole-4-carbaldehyde
    • 873072-38-9
    • EN300-26980903
    • 3-Chloro-1-(4-methoxybenzyl)-5-methyl-1H-pyrazole-4-carbaldehyde
    • 3-Chloro-1-[(4-methoxyphenyl)methyl]-5-methylpyrazole-4-carbaldehyde
    • Z4514713887
    • MDL: MFCD32702912
    • Inchi: 1S/C13H13ClN2O2/c1-9-12(8-17)13(14)15-16(9)7-10-3-5-11(18-2)6-4-10/h3-6,8H,7H2,1-2H3
    • InChI Key: RJOJCAGLDRXEDS-UHFFFAOYSA-N
    • SMILES: ClC1C(C=O)=C(C)N(CC2C=CC(=CC=2)OC)N=1

Computed Properties

  • Exact Mass: 264.0665554Da
  • Monoisotopic Mass: 264.0665554Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 4
  • Complexity: 282
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 44.1Ų

3-chloro-1-(4-methoxyphenyl)methyl-5-methyl-1H-pyrazole-4-carbaldehyde Pricemore >>

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Additional information on 3-chloro-1-(4-methoxyphenyl)methyl-5-methyl-1H-pyrazole-4-carbaldehyde

Introduction to 3-chloro-1-(4-methoxyphenyl)methyl-5-methyl-1H-pyrazole-4-carbaldehyde (CAS No. 873072-38-9)

3-chloro-1-(4-methoxyphenyl)methyl-5-methyl-1H-pyrazole-4-carbaldehyde is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its CAS number 873072-38-9, represents a structurally unique molecule with a pyrazole core appended with various functional groups, making it a promising candidate for further exploration in drug discovery and synthetic chemistry. The presence of both chloro and methoxy substituents, along with the aldehyde functionality, contributes to its diverse reactivity and potential applications in the synthesis of biologically active molecules.

The pyrazole scaffold is a well-documented heterocyclic system that plays a pivotal role in medicinal chemistry due to its ability to interact with biological targets such as enzymes and receptors. The specific arrangement of substituents in 3-chloro-1-(4-methoxyphenyl)methyl-5-methyl-1H-pyrazole-4-carbaldehyde enhances its pharmacological profile, making it an attractive intermediate for the development of novel therapeutic agents. Recent studies have highlighted the importance of pyrazole derivatives in addressing various therapeutic challenges, including inflammation, infectious diseases, and cancer.

In the context of contemporary research, the compound's aldehyde group serves as a versatile handle for further functionalization, enabling the construction of more complex molecules through condensation reactions, oxidation processes, or coupling strategies. This flexibility is particularly valuable in the synthesis of heterocyclic compounds, which are frequently encountered in natural products and pharmaceuticals. The 3-chloro substituent further enhances its synthetic utility by facilitating nucleophilic substitution reactions, thereby broadening its applicability in medicinal chemistry.

Recent advancements in computational chemistry have enabled researchers to predict the biological activity of such compounds with greater accuracy. Molecular modeling studies on 3-chloro-1-(4-methoxyphenyl)methyl-5-methyl-1H-pyrazole-4-carbaldehyde suggest that it may exhibit inhibitory effects on certain enzymes implicated in metabolic disorders. These predictions are supported by experimental data from related pyrazole derivatives, which have demonstrated similar pharmacological properties. Such findings underscore the potential of this compound as a lead structure for further optimization.

The 4-methoxyphenyl moiety in the molecule introduces a hydrophobic aromatic ring that can interact favorably with lipid rafts or other membrane-bound receptors. This feature is particularly relevant in drug design, where receptor binding affinity is a critical determinant of efficacy. Additionally, the 5-methyl group contributes to the steric environment of the molecule, influencing its solubility and metabolic stability. These structural elements collectively contribute to the compound's overall pharmacokinetic profile.

From a synthetic perspective, 3-chloro-1-(4-methoxyphenyl)methyl-5-methyl-1H-pyrazole-4-carbaldehyde represents an excellent building block for constructing more elaborate molecular architectures. The aldehyde functionality allows for facile introduction of various nucleophiles, including amines, alcohols, and thiols, enabling the synthesis of amides, esters, and thioesters, respectively. These derivatives can then be further modified to explore different biological activities. The chloro substituent also provides an opportunity for cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings, which are widely used in pharmaceutical synthesis.

The growing interest in natural product-inspired drug design has prompted researchers to explore derivatives of known bioactive molecules. Pyrazole-based compounds have been extensively studied due to their prevalence in natural products and their demonstrated biological efficacy. 3-chloro-1-(4-methoxyphenyl)methyl-5-methyl-1H-pyrazole-4-carbaldehyde, with its unique substitution pattern, aligns well with this trend. Its structural features make it a promising candidate for developing novel therapeutics targeting diseases such as diabetes and neurodegenerative disorders.

In conclusion,3-chloro-1-(4-methoxyphenyl)methyl-5-methyl-1H-pyrazole-4-carbaldehyde (CAS No. 873072-38-9) is a structurally intriguing compound with significant potential in pharmaceutical research. Its versatile functional groups and favorable pharmacokinetic properties make it an attractive scaffold for drug discovery efforts aimed at addressing unmet medical needs. As computational methods continue to refine our understanding of molecular interactions,3-chloro-1-(4-methoxyphenyl)methyl-5-methyl-1H-pyrazole-4-carbaldehyde is poised to play a crucial role in the development of next-generation therapeutic agents.

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